molecular formula C13H9ClN4O6 B11967192 N-(4-Chloro-ortho-tolyl)-picrylamine

N-(4-Chloro-ortho-tolyl)-picrylamine

Cat. No.: B11967192
M. Wt: 352.68 g/mol
InChI Key: KGGWHKRCNYFILL-UHFFFAOYSA-N
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Description

N-(4-Chloro-ortho-tolyl)-picrylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro-substituted tolyl group and a picrylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-ortho-tolyl)-picrylamine typically involves the reaction of 4-chloro-ortho-toluidine with picryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-ortho-tolyl)-picrylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-(4-Chloro-ortho-tolyl)-picrylamine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-ortho-tolyl)-picrylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Alpha-(4-Chloro-ortho-tolyl)-N4,N4-dimethyl-alpha,4-toluenediamine
  • 4-Chloro-ortho-tolyl 2-heptyloxy-5-nitrobenzyl ether

Uniqueness

N-(4-Chloro-ortho-tolyl)-picrylamine is unique due to its specific structural features, such as the presence of both chloro and picrylamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H9ClN4O6

Molecular Weight

352.68 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H9ClN4O6/c1-7-4-8(14)2-3-10(7)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3

InChI Key

KGGWHKRCNYFILL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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